molecular formula C18H27Cl2NO B14000413 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride CAS No. 6314-80-3

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride

Katalognummer: B14000413
CAS-Nummer: 6314-80-3
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: GVZGSMZLKHEHTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a hexanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used to study the interactions of piperidine derivatives with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6314-80-3

Molekularformel

C18H27Cl2NO

Molekulargewicht

344.3 g/mol

IUPAC-Name

4-(4-chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride

InChI

InChI=1S/C18H26ClNO.ClH/c1-14(2)18(15-6-8-16(19)9-7-15)17(21)10-13-20-11-4-3-5-12-20;/h6-9,14,18H,3-5,10-13H2,1-2H3;1H

InChI-Schlüssel

GVZGSMZLKHEHTK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)CCN2CCCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.